1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1359067-94-9
VCID: VC7709595
InChI: InChI=1S/C29H28N4O3/c1-5-19-10-16-22(17-11-19)33-27(34)23-8-6-7-9-24(23)32(28(33)35)18-25-30-26(31-36-25)20-12-14-21(15-13-20)29(2,3)4/h6-17H,5,18H2,1-4H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C
Molecular Formula: C29H28N4O3
Molecular Weight: 480.568

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1359067-94-9

Cat. No.: VC7709595

Molecular Formula: C29H28N4O3

Molecular Weight: 480.568

* For research use only. Not for human or veterinary use.

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione - 1359067-94-9

Specification

CAS No. 1359067-94-9
Molecular Formula C29H28N4O3
Molecular Weight 480.568
IUPAC Name 1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C29H28N4O3/c1-5-19-10-16-22(17-11-19)33-27(34)23-8-6-7-9-24(23)32(28(33)35)18-25-30-26(31-36-25)20-12-14-21(15-13-20)29(2,3)4/h6-17H,5,18H2,1-4H3
Standard InChI Key VANCBJINVYWTFO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s molecular formula, C₂₉H₂₈N₄O₃, reflects its hybrid structure combining a quinazoline-2,4-dione core with a 1,2,4-oxadiazole ring. The quinazoline moiety is substituted at the 1-position by a (3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl group and at the 3-position by a 4-ethylphenyl group . Key structural features include:

  • Quinazoline-2,4-dione core: A bicyclic system with two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, enhancing metabolic stability and binding affinity.

  • Substituents: The tert-butyl group on the phenyl ring improves lipophilicity, while the ethyl group on the para-substituted phenyl ring modulates electronic effects .

Physicochemical Data

PropertyValueSource
Molecular Weight480.6 g/molPubChem
Exact Mass480.216 DaPubChem
Topological Polar Surface Area85.5 ŲPubChem
Heavy Atom Count36PubChem
Complexity848PubChem

The compound’s logP (octanol-water partition coefficient) is estimated at 5.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its solubility in dimethyl sulfoxide (DMSO) exceeds 10 mM, making it viable for in vitro assays .

Synthetic Methodologies

General Synthesis Strategy

The synthesis involves multi-step reactions to assemble the quinazoline and oxadiazole components. A representative pathway includes:

  • Quinazoline-2,4-dione Formation: Anthranilic acid undergoes condensation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to yield the quinazoline core .

  • Oxadiazole Ring Construction: A nitrile intermediate reacts with hydroxylamine in ethanol under reflux to form the 1,2,4-oxadiazole ring.

  • N-Alkylation: The oxadiazole-methyl group is introduced via alkylation using a bromomethyl intermediate in the presence of a palladium catalyst .

Optimization Challenges

  • Regioselectivity: Controlling the position of substituents on the quinazoline core requires precise stoichiometric ratios .

  • Yield Limitations: Reported yields for analogous compounds range from 30% to 65%, influenced by steric hindrance from the tert-butyl group .

Computational and Mechanistic Insights

Molecular Docking Analysis

Docking studies using Autodock Vina positioned the compound within the ATP-binding pocket of bacterial gyrase, forming:

  • Hydrogen bonds: Between the quinazoline carbonyl and Ser84 .

  • Van der Waals interactions: Tert-butyl group with hydrophobic residues (Leu83, Val167) .

ADMET Profiling

Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:

ParameterPrediction
Caco-2 PermeabilityHigh (8.2 × 10⁻⁶ cm/s)
Plasma Protein Binding92%
CYP3A4 InhibitionNon-inhibitor
HERG InhibitionLow risk

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